Cas no 272770-04-4 (5-(2-chlorobenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one)

5-(2-chlorobenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one structure
272770-04-4 structure
Product Name:5-(2-chlorobenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
N.o CAS:272770-04-4
MF:C17H15ClN2O2
MW:314.766203165054
CID:5850466
PubChem ID:2824987
Update Time:2025-06-08

5-(2-chlorobenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one Propriedades químicas e físicas

Nomes e Identificadores

    • 5-(2-chlorobenzoyl)-4-methyl-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one
    • 2H-1,5-Benzodiazepin-2-one, 5-(2-chlorobenzoyl)-1,3,4,5-tetrahydro-4-methyl-
    • AKOS001735583
    • Z223165824
    • SR-01000528630-1
    • AKOS016335203
    • 272770-04-4
    • HMS666A19
    • SR-01000528630
    • ChemDiv1_027827
    • 5-(2-chlorobenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
    • F0908-3142
    • 5-(2-chlorobenzoyl)-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one
    • 5-(2-chlorobenzoyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one
    • 5-(2-chlorobenzoyl)-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one (A10)
    • Oprea1_673737
    • BDBM222422
    • Inchi: 1S/C17H15ClN2O2/c1-11-10-16(21)19-14-8-4-5-9-15(14)20(11)17(22)12-6-2-3-7-13(12)18/h2-9,11H,10H2,1H3,(H,19,21)
    • Chave InChI: GLDJTIBYIWYOML-UHFFFAOYSA-N
    • SMILES: N1C2=CC=CC=C2N(C(=O)C2=CC=CC=C2Cl)C(C)CC1=O

Propriedades Computadas

  • Massa Exacta: 314.0822054g/mol
  • Massa monoisotópica: 314.0822054g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 22
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 442
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 1
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 2.9
  • Superfície polar topológica: 49.4Ų

Propriedades Experimentais

  • Densidade: 1.276±0.06 g/cm3(Predicted)
  • Ponto de ebulição: 525.3±50.0 °C(Predicted)
  • pka: 14.48±0.40(Predicted)

5-(2-chlorobenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one Preçomais >>

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